(4-Bromophenyl)hydrazine
Overview
Description
4-Bromophenylhydrazine is a chemical compound used as a reagent in the preparation of acylsulfonamides, acylsulfamides, and 9-bromo-2-ethenyl-7,12-dihydroindolo . It is a white to light yellow crystal powder .
Synthesis Analysis
4-Bromophenylhydrazine hydrochloride is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides .Molecular Structure Analysis
The molecular formula of 4-Bromophenylhydrazine is C6H7BrN2 . The molecular weight is 187.037 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Bromophenylhydrazine hydrochloride is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides .Physical And Chemical Properties Analysis
4-Bromophenylhydrazine has a density of 1.7±0.1 g/cm3, a boiling point of 285.6±23.0 °C at 760 mmHg, and a flash point of 126.5±22.6 °C . It also has a molar refractivity of 42.5±0.3 cm3 .Scientific Research Applications
Synthesis of Acylsulfonamides and Acylsulfamides
- Results and Outcomes : The reactions generally proceed with high yields, often exceeding 90%, indicating the efficiency of (4-Bromophenyl)hydrazine in these syntheses .
Preparation of Indolo[3,2-d]benzazepin-6(5H)-ones
- Results and Outcomes : The resulting compounds exhibit promising biological activity, with some showing inhibitory effects on certain cancer cell lines .
Synthesis of Heterocyclic Compounds
- Results and Outcomes : These methods enable the construction of complex molecules with high precision and have been used to create libraries of compounds for drug discovery .
Development of Dyes and Pigments
- Results and Outcomes : The introduction of the bromine atom has been shown to shift the absorption maxima of dyes, allowing for the tuning of colors for specific applications .
Research on Corrosion Inhibitors
- Results and Outcomes : Some derivatives have shown effectiveness in reducing the rate of corrosion, with performance dependent on the structure of the inhibitor and the type of metal being protected .
Analytical Chemistry Applications
- Results and Outcomes : This approach has enhanced the sensitivity and selectivity of analytical methods, allowing for the detection of trace amounts of analytes in samples .
Synthesis of Spirocyclic Derivatives
- Results and Outcomes : These spirocyclic compounds have diverse applications, including pharmaceuticals, where they can influence the pharmacokinetic properties of drugs .
Production of Liquid Crystals
- Results and Outcomes : The modification can lead to improved performance in liquid crystal displays (LCDs) with better thermal stability and visual properties .
Antioxidant Research
- Results and Outcomes : Some derivatives have shown potential as antioxidants, which could be beneficial in developing treatments for diseases caused by oxidative damage .
Development of Photographic Materials
- Results and Outcomes : The use of this compound can lead to enhanced image quality and stability in photographic films and papers .
Polymer Research
- Results and Outcomes : The incorporation of the bromophenyl group can impart desirable properties to the polymers, making them suitable for advanced applications in electronics or materials science .
Agrochemical Synthesis
- Results and Outcomes : The resulting agrochemicals can offer improved efficacy and selectivity, reducing the environmental impact and increasing crop yields .
These applications demonstrate the versatility of (4-Bromophenyl)hydrazine in various scientific fields. The compound’s reactivity and the presence of the bromine atom make it a valuable reagent in many areas of research and industry. For detailed experimental procedures and quantitative results, one would need to refer to specific scientific publications or patents related to each application.
Semiconductor Applications
- Results and Outcomes : The use of (4-Bromophenyl)hydrazine could overcome limitations associated with ammonia, such as the need for high temperatures, and enable the deposition of high-quality thin films at reduced temperatures .
Advanced Material Synthesis
- Results and Outcomes : This can lead to the development of materials with tailored properties for specific high-tech applications .
Biological Studies
- Results and Outcomes : Such studies can lead to the identification of new drug candidates or the elucidation of biological mechanisms .
Environmental Chemistry
- Results and Outcomes : This application is crucial for monitoring environmental health and for the development of strategies to mitigate pollution .
Nanotechnology
- Results and Outcomes : These nanostructures can have applications ranging from electronics to medicine, depending on their designed properties .
Catalysis Research
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRESDXFFSNBDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207631 | |
Record name | p-Bromophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)hydrazine | |
CAS RN |
589-21-9 | |
Record name | (4-Bromophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromophenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)hydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Bromophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromophenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOPHENYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D906VQ17M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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